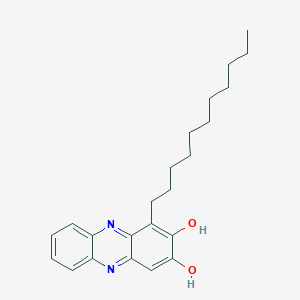

2,3-Phenazinediol, 1-undecyl-

CAS No.: 61513-10-8

Cat. No.: VC19509285

Molecular Formula: C23H30N2O2

Molecular Weight: 366.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 61513-10-8 |

|---|---|

| Molecular Formula | C23H30N2O2 |

| Molecular Weight | 366.5 g/mol |

| IUPAC Name | 1-undecylphenazine-2,3-diol |

| Standard InChI | InChI=1S/C23H30N2O2/c1-2-3-4-5-6-7-8-9-10-13-17-22-20(16-21(26)23(17)27)24-18-14-11-12-15-19(18)25-22/h11-12,14-16,26-27H,2-10,13H2,1H3 |

| Standard InChI Key | FNYALHQBNHNQCN-UHFFFAOYSA-N |

| Canonical SMILES | CCCCCCCCCCCC1=C(C(=CC2=NC3=CC=CC=C3N=C21)O)O |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Structural Features

1-Undecyl-2,3-phenazinediol belongs to the phenazine class of heterocyclic aromatic compounds, distinguished by a tricyclic system comprising two benzene rings fused to a central pyrazine ring. The substitution pattern includes hydroxyl groups at the 2- and 3-positions and an undecyl (C₁₁H₂₃) chain at the 1-position . Key molecular parameters include:

| Property | Value |

|---|---|

| Molecular Formula | C₂₃H₃₀N₂O₂ |

| Molecular Weight | 366.23 g/mol |

| SMILES Notation | CCCCCCCCCCCC1=C2C(=CC(=O)C1=O)NC3=CC=CC=C3N2 |

| IUPAC Name | 1-Undecyl-2,3-phenazinediol |

The extended alkyl chain introduces hydrophobicity, which may influence solubility and membrane permeability, while the dihydroxy groups enable hydrogen bonding and redox activity .

Synthesis and Derivative Formation

Synthetic Pathways

-

Condensation Reactions: Cyclization of o-phenylenediamine with diketones or quinones under acidic conditions.

-

Alkylation: Nucleophilic substitution of preformed phenazinediols with alkyl halides or via Friedel-Crafts alkylation .

For 1-alkylphenazines, introducing long-chain substituents likely involves protecting the hydroxyl groups (e.g., as acetates or methyl ethers) prior to alkylation, followed by deprotection .

Derivative Libraries

Functionalization of the hydroxyl groups or alkyl chain could yield derivatives with enhanced properties:

-

Esterification: Acylation to improve lipophilicity.

-

Metal Complexation: Chelation with transition metals (e.g., Fe³⁺, Cu²⁺) to modulate redox activity .

Physicochemical Properties

Solubility and Stability

The compound’s solubility is expected to be low in polar solvents (water, ethanol) due to the undecyl chain but moderate in aprotic solvents (DMSO, DMF). Phenazinediols are prone to oxidation, forming quinone-like structures, which may be mitigated by derivatization or storage under inert atmospheres .

Redox Behavior

The dihydroxy-phenazine core can undergo two-electron oxidation to a quinone, a property exploited in electrochemical sensors and organic batteries. Cyclic voltammetry of similar compounds reveals reversible redox peaks near −0.3 V (vs. Ag/AgCl) for the hydroquinone/quinone transition .

Industrial and Material Science Applications

Surfactants and Emulsifiers

The amphiphilic structure (polar phenazine core + nonpolar chain) suggests utility as a surfactant. Phenazine-based surfactants could stabilize emulsions in pharmaceuticals or agrochemicals .

Organic Electronics

Phenazines serve as n-type semiconductors in organic photovoltaics. The alkyl chain may enhance solubility in polymer matrices, facilitating thin-film fabrication .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume